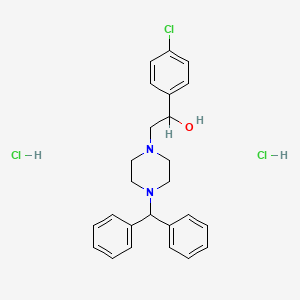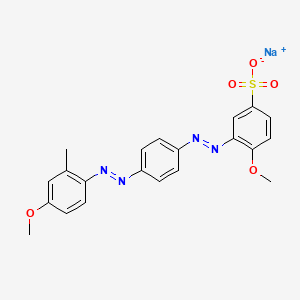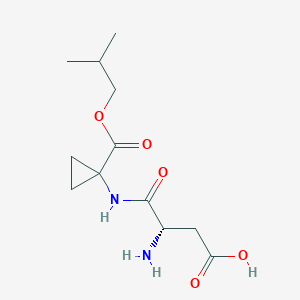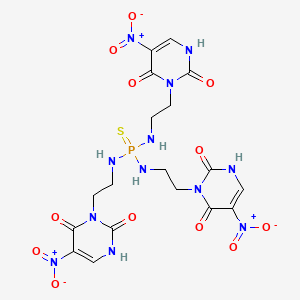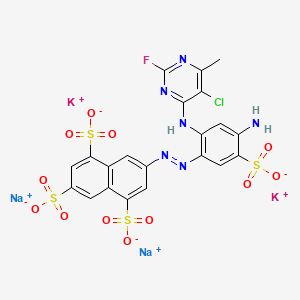
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methylnitrosoamino group, a prolyl-leucyl dipeptide, and a chloroethyl glycinamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the methylnitrosoamino group, followed by the coupling of the prolyl-leucyl dipeptide. The final step involves the introduction of the chloroethyl glycinamide moiety. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide involves its interaction with specific molecular targets and pathways. The methylnitrosoamino group is known to form reactive intermediates that can modify biological macromolecules, such as proteins and DNA. The prolyl-leucyl dipeptide may facilitate the compound’s transport and binding to specific cellular targets. The chloroethyl glycinamide moiety is likely involved in the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)glycinamide can be compared with other similar compounds, such as:
1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[(methylamino)carbonyl]hydrazine: This compound also contains a chloroethyl group and is studied for its anticancer properties.
L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl): This compound shares a similar structure and is used in various chemical reactions
Propriétés
Numéro CAS |
83472-51-9 |
|---|---|
Formule moléculaire |
C17H29ClN6O5 |
Poids moléculaire |
432.9 g/mol |
Nom IUPAC |
(2S)-2-N-[(2S)-1-[[2-(2-chloroethylamino)acetyl]amino]-4-methyl-1-oxopentan-2-yl]-1-N-methyl-1-N-nitrosopyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C17H29ClN6O5/c1-11(2)9-12(15(26)21-14(25)10-19-7-6-18)20-16(27)13-5-4-8-24(13)17(28)23(3)22-29/h11-13,19H,4-10H2,1-3H3,(H,20,27)(H,21,25,26)/t12-,13-/m0/s1 |
Clé InChI |
LBUISMOCPXPDEA-STQMWFEESA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NC(=O)CNCCCl)NC(=O)[C@@H]1CCCN1C(=O)N(C)N=O |
SMILES canonique |
CC(C)CC(C(=O)NC(=O)CNCCCl)NC(=O)C1CCCN1C(=O)N(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




